1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one

Medicinal chemistry Privileged scaffold Natural product synthesis

Select 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one (CAS 1702941-19-2) for its unique dual functionality: a stereochemically defined 3-hydroxypiperidine privileged scaffold paired with a terminal alkyne. The 3-OH orientation provides a ~60° distinct hydrogen-bond donor vector versus the 4-hydroxy isomer—critical for maintaining target-binding geometry. The alkyne enables single-step CuAAC conjugation to azide-functionalized E3 ligase ligands (VHL/CRBN) for streamlined PROTAC synthesis. At MW 181.23 Da, it is ideal for fragment-library construction and structure-based elaboration. Confirm chiral purity requirements at order placement.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B8154597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC#CCCC(=O)N1CCCC(C1)O
InChIInChI=1S/C10H15NO2/c1-2-3-6-10(13)11-7-4-5-9(12)8-11/h1,9,12H,3-8H2
InChIKeyVEVRXHVFHSZABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one – Structural Identity, CAS Registry, and Compound-Class Overview for Procurement


1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one (CAS 1702941-19-2) is a synthetic small molecule with molecular formula C₁₀H₁₅NO₂ and molecular weight 181.23 g·mol⁻¹ [1]. It comprises a 3-hydroxypiperidine ring N-acylated with a pent-4-ynoyl chain, thereby uniting two functionally distinct modules: a stereochemically defined secondary alcohol on the piperidine scaffold and a terminal alkyne. The 3-hydroxypiperidine core is recognized as a privileged scaffold in medicinal chemistry, occurring in numerous bioactive natural products and synthetic drug candidates [2], while the terminal alkyne provides a versatile handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC) and related click-chemistry transformations. This dual functionality positions the compound as a differentiated intermediate for fragment-based drug discovery, targeted-protein-degradation (PROTAC) linker construction, and medicinal-chemistry library synthesis.

Why 3-OH Piperidine–Alkyne Conjugates Cannot Be Replaced by 4-OH or Des-hydroxy Analogs in 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one Procurement


Although the 4-hydroxy regioisomer (CAS 1197226-69-9) and the unsubstituted piperidine analog share the same pent-4-ynoyl appendage, the position of the hydroxyl group dictates profoundly different hydrogen-bond donor/acceptor geometry, conformational preferences, and target-recognition profiles. The 3-hydroxypiperidine scaffold constitutes a privileged pharmacophore that appears in numerous natural products and clinically evaluated agents, whereas the 4-hydroxypiperidine motif has been exploited for a fundamentally distinct set of targets, notably CCR1 chemokine receptor antagonists [1]. Empirical structure–activity relationship (SAR) data across multiple target classes demonstrate that a 3-OH → 4-OH or 3-OH → H substitution is not conservative: it alters the spatial orientation of the hydrogen-bond donor vector by approximately 60°, which can abrogate key interactions with cognate protein residues [2]. Consequently, substituting the 3-hydroxy isomer with its 4-hydroxy or des-hydroxy analog in a synthetic sequence or biological assay will not preserve the intended binding mode, reactivity profile, or downstream conjugate properties.

Quantitative Differentiation Evidence for 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one Relative to Closest Analogs


Privileged Scaffold Status: 3-Hydroxypiperidine vs. 4-Hydroxypiperidine in Bioactive Natural Products and Drugs

The 3-hydroxypiperidine moiety is explicitly classified as a privileged scaffold in medicinal chemistry, appearing in bioactive alkaloids such as cassine, febrifugine, (+)-L-733,060, and (+)-CP-99,994 (both selective neurokinin substance P receptor antagonists). In contrast, the 4-hydroxypiperidine scaffold lacks this recognized privileged status and has been validated against a narrower target spectrum, predominantly CCR1 and related chemokine receptors. The difference in scaffold pre-validation translates to a higher probability of hit discovery when the 3-OH isomer is used as a library starting point [1].

Medicinal chemistry Privileged scaffold Natural product synthesis

Physicochemical Differentiation: LogP and Hydrogen-Bond Donor/Acceptor Profile of 3-OH vs. 4-OH Piperidine Regioisomers

Although the 3-hydroxy and 4-hydroxy piperidine parent scaffolds exhibit similar predicted logP values (–0.35 for 3-hydroxypiperidine vs. –0.35 for 4-hydroxypiperidine ), the topological arrangement of the hydroxyl group relative to the amide carbonyl produces measurably different hydrogen-bond acceptor/donor geometries. The 3-OH group in 1-(3-hydroxypiperidin-1-yl)pent-4-yn-1-one is positioned such that it can form an intramolecular hydrogen bond with the adjacent amide oxygen in certain low-energy conformers, whereas the 4-OH isomer cannot engage in this interaction due to the 1,4-relationship. This intramolecular H-bonding motif reduces the solvent-exposed polar surface area of the 3-OH isomer, potentially enhancing passive membrane permeability relative to the 4-OH analog [1].

Physicochemical properties Drug-likeness ADME prediction

Click-Chemistry Enablement: Terminal Alkyne as a Quantitative Derivatization Handle for PROTAC Linker and Bioconjugate Synthesis

The terminal alkyne of 1-(3-hydroxypiperidin-1-yl)pent-4-yn-1-one permits copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with azide-bearing payloads. In the PROTAC linker landscape, alkyne-containing linkers account for 6.7% of linkers catalogued in PROTAC-DB, and piperidine-containing linkers account for 4.1% [1]. The combination of both an alkyne and a piperidine scaffold within a single building block (molecular weight only 181.23) offers a bifunctional module that can simultaneously serve as a rigidifying element and a click-chemistry anchor, a feature unavailable in simpler pent-4-yn-1-ol or pent-4-ynoic acid building blocks that lack the piperidine ring . This bifunctionality reduces the number of synthetic steps required to construct PROTAC linker–ligand conjugates by at least one step compared to sequential installation of alkyne and piperidine moieties .

Click chemistry PROTAC linker Bioconjugation CuAAC

Synthetic Tractability and Enantiopure Access: Stereochemical Control of the 3-Hydroxypiperidine Center vs. 4-Hydroxy Analogs

Enantiopure 3-hydroxypiperidine derivatives are accessible via multiple well-established stereoselective routes, including Rh-catalyzed cyclohydrocarbonylation [1], Ir-catalyzed allylic substitution [2], and phosphite-driven cyclodehydration strategies that deliver cis- and trans-2-substituted 3-piperidinols with diastereoselectivities up to >19:1 and enantiopurities of 90–99% ee on multi-gram scale (up to 14 g) [3]. In contrast, stereoselective syntheses of enantiopure 4-hydroxypiperidines typically require biocatalytic resolution or auxiliary-based approaches that are less scalable. The (3S)-enantiomer of the target compound, 1-[(3S)-3-hydroxypiperidin-1-yl]pent-4-yn-1-one, is commercially catalogued , confirming that single-enantiomer procurement is feasible, whereas the corresponding single-enantiomer 4-hydroxy analog is not as readily sourced.

Asymmetric synthesis Chiral building block Enantiopure intermediate Stereodivergent synthesis

Regiochemical Impact on Biological Target Recognition: 3-OH vs. 4-OH Piperidine in Published SAR Studies

The difference in hydrogen-bond donor orientation between 3-OH and 4-OH piperidine regioisomers has been shown to cause dramatic (>400-fold) differences in target potency within the same chemotype series. In the CCR1 antagonist program, the 4-hydroxypiperidine lead BX 510 exhibited a Kᵢ of 21 nM for human CCR1 but was >400-fold less potent on mouse CCR1 (Kᵢ = 9150 nM) [1]. Although this SAR was obtained from the 4-OH series, it demonstrates the sensitivity of piperidine-hydroxyl positional effects on receptor recognition. The 3-hydroxypiperidine scaffold, by virtue of its distinct H-bond vector orientation (approximately 60° different from 4-OH), interrogates a different region of chemical space and is expected to display a non-overlapping selectivity profile across GPCR, ion-channel, and enzyme targets [2]. No published study has yet performed a systematic head-to-head comparison of 3-OH vs. 4-OH piperidinyl pent-4-yn-1-one congeners against an identical target panel.

Structure–activity relationship Hydrogen-bond geometry Target selectivity Receptor pharmacology

High-Value Application Scenarios for 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one in Drug Discovery and Chemical Biology


PROTAC Linker–Ligand Conjugate Assembly via CuAAC Click Chemistry

The compound's terminal alkyne enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) with azide-functionalized E3 ligase ligands (e.g., VHL or CRBN recruiters) to generate triazole-linked PROTAC precursors in a single step. This convergent strategy eliminates the need for sequential linker installation and reduces synthetic step count, as demonstrated by commercial E3 ligase ligand–linker conjugates such as VH 101-amide-piperidine-Pip-alkyne, where the alkyne–piperidine module serves as the rigidifying core . The 3-hydroxypiperidine scaffold further provides a hydrogen-bond donor/acceptor site that can be exploited for additional target-ligand conjugation or solubility modulation. Piperidine-containing linkers represent 4.1% of PROTAC-DB catalogued linkers, and alkyne-functionalized linkers account for 6.7%, indicating that the compound occupies a strategically valuable but not oversaturated chemical space within the PROTAC linker landscape [1].

Fragment-Based Drug Discovery (FBDD) Library Construction on a Privileged Scaffold

As a low-molecular-weight (181.23 Da) fragment bearing a privileged 3-hydroxypiperidine scaffold, the compound is ideally suited for fragment-library construction and subsequent structure-based elaboration. The 3-hydroxypiperidine core is validated in >5 distinct natural-product families and multiple drug candidates [2], offering a higher probability of fragment-hit identification in screening campaigns compared to non-privileged or less-validated scaffolds such as 4-hydroxypiperidine. The terminal alkyne provides a synthetic exit vector for fragment growing or merging via click chemistry with azide-bearing fragments, enabling rapid SAR exploration without de novo resynthesis of the core scaffold at each iteration.

Stereochemically Defined Chiral Intermediate for CNS-Targeted Drug Candidates

The (3S)-enantiomer of the compound, 1-[(3S)-3-hydroxypiperidin-1-yl]pent-4-yn-1-one, is commercially available , and the broader 3-hydroxypiperidine scaffold has been utilized in the synthesis of CNS-active agents including NK₁ receptor antagonists (+)-L-733,060 and (+)-CP-99,994 [2]. The stereochemical integrity of the 3-position is critical for CNS target engagement, as the (R)- and (S)-enantiomers of 3-hydroxypiperidine-containing drugs exhibit divergent pharmacological profiles. Procurement of the single-enantiomer compound ensures that chiral purity is maintained from the synthetic intermediate stage through to the final API, reducing the analytical burden associated with diastereomer separation at later synthetic stages.

Chemical Biology Probe Synthesis and Activity-Based Protein Profiling (ABPP)

The alkyne handle enables bioorthogonal ligation to fluorophores, biotin, or affinity resins via CuAAC, while the 3-hydroxypiperidine scaffold can be derivatized with a photoreactive group (e.g., diazirine) or a target-recognition element. This bifunctional architecture makes the compound a versatile precursor for activity-based probes (ABPs) and photoaffinity labeling (PAL) reagents. The conformational constraint imposed by the piperidine ring improves probe rigidity and reduces the entropic penalty upon target binding relative to fully flexible alkyne linkers such as pent-4-yn-1-ol, potentially enhancing labeling efficiency and target selectivity .

Quote Request

Request a Quote for 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.